2,7-Dibutylnaphthalene

Description

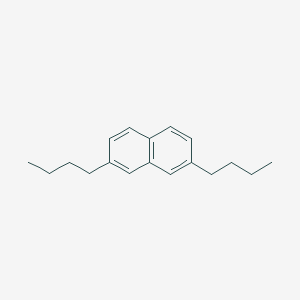

Structure

3D Structure

Properties

IUPAC Name |

2,7-dibutylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24/c1-3-5-7-15-9-11-17-12-10-16(8-6-4-2)14-18(17)13-15/h9-14H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLWNISWJJZFJCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC2=C(C=C1)C=CC(=C2)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,7 Dibutylnaphthalene and Functional Analogues

Strategic Approaches to Regioselective Naphthalene (B1677914) Alkylation

The selective introduction of alkyl groups at specific positions on the naphthalene nucleus is a significant challenge in organic synthesis. The formation of the desired 2,7-disubstituted isomer is often accompanied by the production of other isomers, necessitating effective strategies for regioselective control.

Acid-Catalyzed Alkylation of Naphthalene with Butanol

The alkylation of naphthalene with butanol in the presence of an acid catalyst is a common method for synthesizing butylnaphthalenes. The reaction typically proceeds via an electrophilic aromatic substitution mechanism, where the butanol is activated by the acid to form a butyl carbocation, which then attacks the electron-rich naphthalene ring.

The regioselectivity of this reaction is influenced by both kinetic and thermodynamic factors. iitm.ac.in Kinetically, alkylation is favored at the α-position (C1, C4, C5, C8) due to the higher electron density. iitm.ac.in However, the resulting α-substituted products are often sterically hindered, leading to thermodynamic instability. iitm.ac.in Consequently, under thermodynamic control, rearrangement to the more stable β-substituted isomers (C2, C3, C6, C7) can occur. iitm.ac.in

In a study on the alkylation of naphthalene with n-butene, which forms a secondary butyl carbocation similar to that from 2-butanol (B46777), trifluoromethanesulfonic acid was used as a catalyst. This system demonstrated high naphthalene conversion (up to 98.5%) and selectivity towards multi-butylnaphthalenes (98.8%) under optimized conditions. mdpi.com The reaction temperature significantly influenced the conversion and selectivity, with higher temperatures favoring the formation of multi-alkylated products. mdpi.com A process involving the simultaneous alkylation and sulfonation of naphthalene using 2-butanol and sulfuric acid has also been described, where the acid acts as both a catalyst and a sulfonating agent. google.com

Shape-Selective Alkylation of Naphthalene using Zeolite Catalysts

Zeolite catalysts offer a powerful tool for controlling the regioselectivity of naphthalene alkylation due to their well-defined pore structures. elsevierpure.comdicp.ac.cnacs.org The steric constraints imposed by the zeolite channels can favor the formation of specific isomers that can diffuse through the pores, a phenomenon known as shape-selectivity. elsevierpure.com

For the synthesis of dialkylnaphthalenes (DANs), the goal is often to produce the linear 2,6- and 2,7-isomers. dicp.ac.cn Zeolites such as H-ZSM-5, H-mordenite (HM), and HY have been investigated for this purpose. elsevierpure.comdicp.ac.cn While larger pore zeolites like HM and HY tend to produce a mixture of isomers, medium-pore zeolites like H-ZSM-5 exhibit high selectivity for the β-position. elsevierpure.com This is attributed to the pore dimensions of H-ZSM-5, which are suitable for the formation of the less bulky β-substituted products. elsevierpure.com

In the tert-butylation of naphthalene, a much bulkier alkylating agent, HY zeolites have shown effectiveness in selectively producing 2,6-di-tert-butylnaphthalene (B165587) (2,6-DTBN). dicp.ac.cn Modification of HY zeolites with acids and alkalis can further enhance the selectivity for 2,6-DTBN, achieving 2,6-/2,7-DTBN ratios as high as 6.11. dicp.ac.cn The acidity of the zeolite also plays a crucial role, with a reduction in the number of strong acid sites potentially leading to enhanced 2,6-selectivity. dicp.ac.cn

The choice of alkylating agent also significantly impacts the shape-selective effect. The use of bulkier alcohols, like tert-butyl alcohol, leads to a more pronounced shape-selective effect compared to smaller alcohols. dicp.ac.cn

Optimization of Reaction Conditions for Isomer Specificity

Achieving high selectivity for a specific isomer like 2,7-dibutylnaphthalene requires careful optimization of various reaction parameters. These include the choice of catalyst, reaction temperature, pressure, and the ratio of reactants.

In acid-catalyzed reactions, the temperature is a critical factor. For instance, in the alkylation of naphthalene with n-butene, increasing the temperature from 0°C to 60°C led to a significant increase in both naphthalene conversion and the selectivity for multi-butylnaphthalenes. mdpi.com Similarly, in zeolite-catalyzed reactions, temperature influences both activity and selectivity. For the methylation of naphthalene, different zeolites showed varying optimal temperature ranges for achieving high selectivity for 2,6-dimethylnaphthalene (B47086) (2,6-DMN). scirp.org

The nature of the catalyst, particularly its acidity and pore structure, is paramount. For example, in the isopropylation of naphthalene, mordenite (B1173385) catalysts showed high selectivity for 2,6-diisopropylnaphthalene, while ZSM-5, with its smaller pores, exhibited low activity. acs.org Modification of zeolites, such as through acid and alkali treatment of HY zeolites, can fine-tune the catalyst's properties to enhance the selectivity for the desired isomer. dicp.ac.cn

The following table summarizes the influence of different catalysts on the alkylation of naphthalene:

| Catalyst | Alkylating Agent | Major Products/Selectivity | Reference |

| Trifluoromethanesulfonic Acid | n-Butene | Multi-butylnaphthalenes (98.8% selectivity) | mdpi.com |

| H-ZSM-5 | Methanol | High β-selectivity (2-MN and 2,6/2,7-DMN) | elsevierpure.com |

| HY Zeolite (modified) | tert-Butyl Alcohol | High 2,6-DTBN selectivity (2,6-/2,7-DTBN ratio up to 6.11) | dicp.ac.cn |

| Mordenite | Isopropanol | High selectivity for 2,6-diisopropylnaphthalene | acs.orgpsu.edu |

| Al-MCM-48 | n-Propanol | Mainly monosubstituted products, some 2,6-disubstituted | iitm.ac.in |

Advanced Synthetic Routes to Dibutylnaphthalene Scaffolds

Beyond classical alkylation methods, advanced synthetic strategies provide access to specifically substituted naphthalene derivatives, including those that can be precursors to this compound.

Generation and Reactivity of Substituted 2-Naphthyne Intermediates as Precursors

2-Naphthynes are highly reactive intermediates that can be trapped to form a variety of substituted naphthalenes. nih.govrsc.orgrsc.org A general method to access these intermediates involves the desilylation and dehalogenation of 2-halo-3-silylnaphthalenes in the presence of a fluoride (B91410) source. nih.govrsc.org These precursors can be synthesized with high regioselectivity. nih.govrsc.orgrsc.org

The generated 2-naphthyne can then undergo various reactions. For instance, it can be trapped by dienes like furan (B31954) in a Diels-Alder reaction to form [2.2.1]oxabicyclic alkenes, which are themselves useful synthetic building blocks. nih.govrsc.org Furthermore, in the presence of a copper catalyst, 2-naphthynes can undergo oligomerization or cycloaddition reactions to form binaphthalenes and trinaphthalenes. nih.govrsc.org While this method provides access to a range of substituted naphthalenes, the direct synthesis of this compound via this route would depend on the subsequent functionalization of the initial products.

Asao-Yamamoto Benzannulation Strategies for Naphthalene Derivatization

The Asao-Yamamoto benzannulation is a powerful reaction for the synthesis of polysubstituted naphthalenes. nih.govresearchgate.netresearchgate.net This reaction typically involves the cycloaddition of an o-(phenylethynyl)benzaldehyde with an alkyne, catalyzed by a combination of a copper(II) species and a Brønsted acid, proceeding through a benzopyrylium intermediate. researchgate.net

A key advantage of this method is its potential for high regioselectivity, which is often predictable based on the electronic properties of the alkyne substrate. researchgate.netresearchgate.net The reaction has been shown to be effective for a wide range of substituted alkynes, including silyl- and haloalkynes, enabling the synthesis of sterically hindered and polyhalogenated naphthalenes. nih.govresearchgate.net

A variant of this reaction utilizes halo-silylalkynes to react with ortho-(phenylethynyl)benzaldehydes, affording 2-halo-3-silylnaphthalenes as single regioisomers. nih.govrsc.org These products serve as precursors to the 2-naphthyne intermediates discussed previously. nih.govrsc.org The modularity of the Asao-Yamamoto benzannulation makes it a versatile tool for creating complex aromatic systems that can be further elaborated, potentially leading to structures like this compound through appropriate choice of starting materials and subsequent transformations. researchgate.net

Multicomponent Coupling Reactions in the Synthesis of Alkylated Naphthalenes

The synthesis of polysubstituted naphthalenes, including alkylated derivatives, benefits significantly from the efficiency and diversity offered by multicomponent reactions (MCRs). These reactions allow for the construction of complex molecules from three or more simple starting materials in a single, one-pot process. nih.gov

Several advanced MCRs have been developed for this purpose. One notable method involves the reaction of arynes, β-keto sulfones, and Michael-type acceptors. This process efficiently yields polysubstituted naphthols and naphthalenes through a proposed tandem sequence of nucleophilic attack, intramolecular substitution, Michael addition, and a final ring-closure/elimination step. acs.org Another powerful three-component coupling reaction utilizes alkynes, Fischer carbene complexes, and benzaldehyde (B42025) hydrazones to produce highly functionalized naphthalenes. nih.gov

Furthermore, transition metal catalysis plays a crucial role in modern MCRs for naphthalene synthesis. A ruthenium-catalyzed three-component tandem reaction has been demonstrated for the remote C–H functionalization of naphthalenes. rsc.org This method allows for the efficient synthesis of complex naphthalene derivatives from multiple inexpensive and abundant starting materials, overcoming limitations of traditional two-component coupling reactions. rsc.org These MCR strategies represent a powerful toolkit for accessing a wide array of alkylated naphthalenes, valued for their applications in materials science and as pharmaceutical intermediates. acs.org

Derivatization Strategies for this compound

Once synthesized, this compound can serve as a platform for further chemical modification through various derivatization strategies. These reactions target either the naphthalene core or the appended butyl groups to create new molecules with specific functionalities.

A primary derivatization of dibutylnaphthalene is its sulfonation to produce precursors for anionic surfactants. The process involves the direct sulfonation of dibutylnaphthalene, typically using oleum (B3057394) (fuming sulfuric acid), which acts as the sulfonating agent. ligninchina.comgoogle.com This electrophilic aromatic substitution reaction introduces a sulfonic acid group onto the naphthalene ring. The resulting dibutylnaphthalene sulfonic acid is then neutralized with a base, commonly sodium hydroxide (B78521) or sodium carbonate, to yield the final product, sodium dibutylnaphthalene sulfonate (SDNS). ligninchina.comsmolecule.com

The synthesis is a multi-step industrial process that begins with the alkylation of naphthalene with butanol in the presence of an acid catalyst, followed by the sulfonation and neutralization steps. ligninchina.comsmolecule.com The sulfonation reaction is highly exothermic and requires careful temperature control to prevent side reactions and ensure product quality. google.com The resulting SDNS is a highly effective anionic surfactant with excellent wetting, dispersing, and emulsifying properties. ligninchina.comlignincorp.com Its stability in acidic, alkaline, and hard water conditions makes it valuable in various industrial applications, including textiles, agriculture, and cleaning products. ligninchina.comontosight.ai

Table 1: Properties of Sodium Dibutylnaphthalene Sulfonate (SDNS)

| Property | Description | Source(s) |

|---|---|---|

| Chemical Formula | Approx. C₁₈H₂₃NaO₃S | ligninchina.com |

| Appearance | Light brown to off-white powder, tan flakes, or dark brown aqueous solution. | ligninchina.com |

| Solubility | Highly soluble in water; insoluble in nonpolar solvents like ethanol (B145695) or benzene. | ligninchina.com |

| Surfactant Type | Anionic | lignincorp.com |

| Key Characteristics | Excellent wetting, dispersing, emulsifying, and penetrating abilities. | ligninchina.com |

| Stability | Stable in acidic (pH > 2) and alkaline conditions; resistant to hard water. | ligninchina.com |

| Critical Micelle Concentration | 0.1–1 g/L in water. | ligninchina.com |

This table summarizes the key properties of Sodium Dibutylnaphthalene Sulfonate, a major derivative of dibutylnaphthalene.

While not a direct derivatization of this compound, the synthesis of 2,7-naphthalenedicarboxamide is a relevant example of creating functional compounds based on the 2,7-disubstituted naphthalene scaffold. The synthesis of naphthalene dicarboxamides, including the 1,4-, 2,6-, and 2,7-isomers, has been thoroughly investigated. mdpi.compreprints.orgpreprints.org

The general synthetic route is a classical, two-step procedure starting from the corresponding commercially available naphthalenedicarboxylic acid. preprints.org First, the dicarboxylic acid is converted to its more reactive acyl chloride derivative. This is typically achieved by refluxing the acid in thionyl chloride, often with a catalytic amount of dimethylformamide (DMF). preprints.org In the second step, the resulting naphthalene-dicarbonyl chloride is reacted with aqueous ammonia (B1221849) under Schotten-Baumann conditions to form the desired dicarboxamide. mdpi.compreprints.org The products are generally stable solids with high melting points. mdpi.compreprints.org The crystal structures and supramolecular organization of these compounds, including 2,7-naphthalenedicarboxamide, have been studied, revealing complex hydrogen-bonding networks. mdpi.compreprints.org

Table 2: Synthesis of 2,7-Naphthalenedicarboxamide

| Step | Reagents & Conditions | Product | Source(s) |

|---|---|---|---|

| 1. Acyl Chloride Formation | 2,7-Naphthalenedicarboxylic acid, Thionyl Chloride (SOCl₂), cat. DMF, Reflux (90 °C), 12 hours. | 2,7-Naphthalenedicarbonyl dichloride | preprints.org |

| 2. Amidation | 2,7-Naphthalenedicarbonyl dichloride, Aqueous Ammonia (NH₃(aq)), Schotten-Baumann conditions. | 2,7-Naphthalenedicarboxamide | mdpi.compreprints.org |

This table outlines the synthetic pathway to 2,7-naphthalenedicarboxamide, a compound related to the this compound core structure.

Functionalization of the butyl side chains on the naphthalene core represents a more nuanced approach to derivatization. Instead of reacting with the aromatic ring, these strategies modify the alkyl groups themselves, which can significantly influence the molecule's physical and chemical properties.

One documented form of side-chain functionalization is intramolecular cyclization. For n-alkyl naphthalenes with sufficiently long side chains, an intramolecular interaction can occur between the terminal methyl group of the alkyl chain and the electron-rich aromatic ring. scirp.org This interaction can lead to the formation of a new, quasi-alicyclic ring fused to the naphthalene system, effectively transforming the linear alkyl substituent into a cyclic one. This cyclization alters the molecule's shape and size, which in turn affects its physical properties and interactions with its environment. scirp.org

In the context of materials science, particularly for n-type organic semiconductors based on naphthalene diimides (NDIs), the structure of the alkyl side chains is a critical element of functionalization. bohrium.com The length and branching of the alkyl chains (e.g., n-butyl vs. tert-butyl) have a profound impact on the material's solubility, thin-film morphology, intermolecular packing, and ultimately, its electronic performance in devices like organic field-effect transistors (OFETs). researchgate.netmdpi.com By strategically selecting or engineering the alkyl side chains, researchers can tune the properties of these naphthalene-based materials without altering the core conjugated structure. acs.org Therefore, the choice of the butyl substituent's isomer and its attachment point is itself a key functionalization strategy in the design of advanced materials. bohrium.com

Reactivity Profiles and Mechanistic Investigations of 2,7 Dibutylnaphthalene

Aromatic Reactivity and Substitution Patterns on the Dibutylnaphthalene Core

The reactivity of the 2,7-dibutylnaphthalene core in electrophilic aromatic substitution is governed by the inherent properties of the naphthalene (B1677914) ring system and the directing effects of the two alkyl substituents. In general, the naphthalene nucleus exhibits greater reactivity at its α-positions (1, 4, 5, 8) compared to its β-positions (2, 3, 6, 7), a consequence of higher electron density and the ability to form more stable carbocation intermediates (arenium ions) upon electrophilic attack at an α-position. bham.ac.uk

The butyl groups at the 2- and 7-positions are alkyl groups, which act as electron-donating groups through an inductive effect. cognitoedu.orgsavemyexams.com Electron-donating substituents activate the aromatic ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions relative to themselves. savemyexams.comlibretexts.org

For this compound, the directing effects can be analyzed as follows:

The 2-butyl group directs incoming electrophiles to the C1 (ortho), C3 (ortho), and C6 (para) positions.

The 7-butyl group directs incoming electrophiles to the C8 (ortho), C6 (ortho), and C3 (para) positions.

Combining these effects, the positions most activated for electrophilic substitution are C1, C3, C6, and C8. The C1 and C8 positions are α-positions and are activated by one butyl group. The C3 and C6 positions are β-positions but are activated by both butyl groups (ortho/para overlap), which could enhance their reactivity. Therefore, a mixture of substitution products is expected, with the precise ratio depending on the specific electrophile and reaction conditions.

Examples of electrophilic substitution on related dibutylnaphthalene systems include sulfonation and chloromethylation. Dibutylnaphthalene can be sulfonated, and its sulfonated derivatives, such as sodium dibutylnaphthalene sulfonate (often sold under the trade name Nekal), are used as surfactants. dtic.milresearchgate.netalfa-chemistry.com Additionally, a patent has described the chloromethylation of 2,6-dibutylnaphthalene to yield 4-chloromethyl-2,6-dibutylnaphthalene, demonstrating a Friedel-Crafts-type reaction on the ring. google.com

Cycloaddition and Oligomerization Reactions Involving Substituted Naphthynes

Naphthynes, the naphthalene analogues of benzyne, are highly reactive intermediates that can be generated from suitably substituted naphthalene precursors. Research has demonstrated a synthetic strategy to access substituted 2-naphthyne intermediates from 2-halo-3-silylnaphthalenes. rsc.orgrsc.org This methodology has been successfully applied to a 6,7-dibutyl-substituted system, providing direct insight into the cycloaddition and oligomerization reactivity of a this compound-derived aryne.

The generation of 6,7-dibutyl-2-naphthyne is achieved by treating its 2-iodo-3-(trimethylsilyl) precursor with a fluoride (B91410) source, which induces a desilylation/dehalogenation elimination. rsc.org The transient naphthyne can be intercepted by various trapping agents or can undergo self-reaction.

Trapping and Cycloaddition: In the presence of furan (B31954), the 6,7-dibutyl-2-naphthyne intermediate undergoes a [4+2] cycloaddition reaction to yield a [2.2.1]oxabicyclic alkene adduct in good yield (72%). rsc.org This reaction confirms the successful generation of the highly reactive naphthyne.

Oligomerization and Cyclization: When generated in the presence of a copper catalyst, the 6,7-dibutyl-2-naphthyne intermediate undergoes oligomerization. rsc.org The outcome of the reaction is highly dependent on the catalyst loading and temperature.

[2+2+2] Cyclotrimerization: At room temperature with a 5 mol% copper catalyst loading, the dominant product is the cyclic hexabutyltrinaphthylene, formed via a [2+2+2] cycloaddition of three naphthyne molecules. This product was isolated in 49% yield. rsc.org

[2+2] Cyclodimerization: When the reaction is performed at an elevated temperature, the major product shifts to the tetrabutylbinaphthalene, the result of a [2+2] cycloaddition. rsc.org

These selective transformations highlight the utility of substituted naphthynes as building blocks for complex polycyclic aromatic hydrocarbons.

| Reactant/Trap | Reaction Type | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Furan | [4+2] Cycloaddition | Fluoride source | Dibutyl-substituted [2.2.1]oxabicyclic alkene adduct | 72 | rsc.org |

| Self-reaction | [2+2+2] Cyclotrimerization | Cu catalyst (5 mol%), Room Temp. | Cyclic hexabutyltrinaphthylene | 49 | rsc.org |

| Self-reaction | [2+2] Cyclodimerization | Cu catalyst, Elevated Temp. | Tetrabutylbinaphthalene | - | rsc.org |

Catalytic Transformations and Functionalization of Dibutylnaphthalene

Catalytic methods offer powerful tools for the transformation and functionalization of stable aromatic cores like dibutylnaphthalene. These reactions can target either the aromatic ring or the alkyl side chains.

Ring Hydrogenation: The naphthalene ring system can be catalytically hydrogenated to produce tetralin (tetrahydronaphthalene) and decalin (decahydronaphthalene) derivatives. Studies on naphthalene hydrogenation have shown that catalysts like Ni/HY and Co/ZSM-5 are effective for this transformation. bham.ac.uk The Ni/HY catalyst, in particular, exhibited high activity and good selectivity for tetralin. bham.ac.uk Applying this to this compound would be expected to yield 2,7-dibutyltetralin under controlled conditions.

Side-Chain Oxidation: The alkyl side chains of dibutylnaphthalene are susceptible to catalytic oxidation. The oxidation of 2,6-dialkylnaphthalenes is an industrially important process used to produce 2,6-naphthalenedicarboxylic acid, a monomer for high-performance polymers like polyethylene (B3416737) naphthalate (PEN). bham.ac.uk This type of oxidation is typically carried out in the liquid phase using molecular oxygen in the presence of a transition metal catalyst. researchgate.net A similar oxidation of this compound would be expected to yield 2,7-naphthalenedicarboxylic acid.

Furthermore, a patent describes a selective process for preparing alkyl aromatic aldehydes by reacting a chloromethyl alkylaromatic compound with an aqueous vanadate (B1173111) solution. google.com One specific substrate mentioned is 4-chloromethyl-2,6-dibutylnaphthalene, demonstrating that a functionalized butylnaphthalene can undergo selective catalytic oxidation of a side-chain group to an aldehyde. google.com

Electron Transfer Processes and Redox Behavior of Alkylated Naphthalenes

The redox behavior of naphthalene and its derivatives is central to their application in materials science, particularly in organic electronics. Electron transfer to or from the naphthalene π-system results in the formation of radical ions. The potential at which these electron transfers occur can be measured using techniques like cyclic voltammetry (CV). researchgate.netgoogle.com

The standard reduction potential quantifies the tendency of a species to be reduced (gain an electron), while the standard oxidation potential quantifies its tendency to be oxidized (lose an electron). libretexts.org For aromatic hydrocarbons, oxidation involves the removal of an electron from the highest occupied molecular orbital (HOMO), while reduction involves the addition of an electron to the lowest unoccupied molecular orbital (LUMO).

The presence of alkyl groups, which are electron-donating, raises the energy of the HOMO. This makes the molecule easier to oxidize, resulting in a lower oxidation potential compared to the unsubstituted parent aromatic compound. Conversely, these groups have a smaller effect on the LUMO, leading to a less pronounced change in the reduction potential. Therefore, this compound is expected to have a lower oxidation potential (be more easily oxidized) than unsubstituted naphthalene.

While a specific cyclic voltammogram for this compound is not widely available, data for unsubstituted naphthalene shows a quasi-reversible reduction wave. researchgate.net Studies on the electrocatalytic oxidation of related compounds like sodium dibutylnaphthalene sulfonate have also been reported. dtic.mil The precise redox potentials of this compound would depend on the solvent and electrolyte used but can be reliably predicted to show an oxidation potential that is lower than that of naphthalene. 3ds.comscm.com

Photochemical Reactivity of this compound Systems

The photochemical reactivity of alkylated naphthalenes is dominated by their interaction with singlet oxygen (¹O₂). researchgate.net Naphthalene and its derivatives can undergo a [4+2] cycloaddition reaction (a Diels-Alder type reaction) with singlet oxygen across the 1,4-positions to form a naphthalene endoperoxide. rsc.orgresearchgate.net

This process typically involves two steps:

A photosensitizer (like Methylene Blue or Rose Bengal) absorbs light and transfers its energy to ground-state molecular oxygen (³O₂), generating the highly reactive singlet oxygen (¹O₂).

The singlet oxygen then reacts with the dialkylnaphthalene to form the corresponding endoperoxide.

These endoperoxides are often stable enough to be isolated but can release the stored oxygen upon moderate heating. rsc.org This reversible binding of oxygen has led to the development of water-soluble naphthalene derivatives as chemical carriers of singlet oxygen for biological studies. rsc.org

Studies on 1,4-dialkylnaphthalenes show that they are quite reactive towards singlet oxygen and form endoperoxides that can release ¹O₂ at or near room temperature. rsc.org It is expected that this compound would undergo a similar photooxidation reaction. The cycloaddition would occur across one of the rings (e.g., at the 1,4- or 5,8-positions). The butyl groups at the 2- and 7-positions would influence the rate and regioselectivity of the cycloaddition. The resulting dibutylnaphthalene endoperoxide would act as a chemical source of singlet oxygen upon thermal decomposition.

Advanced Materials Applications of 2,7 Dibutylnaphthalene and Its Derivatives

Utilization in Polymer Chemistry and Conjugated Materials

The unique structure of 2,7-dibutylnaphthalene, featuring a rigid aromatic core with flexible alkyl chains, makes it and its derivatives valuable building blocks in the synthesis of advanced polymers and conjugated materials. These materials are of interest for their potential applications in electronics, photonics, and high-performance plastics.

Substituted naphthalenes, including dibutylnaphthalene derivatives, serve as important precursors for the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) and polymers like poly(ortho-phenylene)s. rsc.org These larger aromatic structures are built through various chemical transformations that extend the conjugated system.

One approach involves the generation of highly reactive aryne intermediates from suitably functionalized naphthalene (B1677914) precursors. rsc.org For instance, a 6,7-dibutyl-substituted 2-naphthyne intermediate can be generated from a 6,7-dibutyl-2-halo-3-silylnaphthalene precursor. rsc.orgrsc.org These intermediates are of interest as building blocks for creating poly(ortho-phenylene)s, which are polymers consisting of phenylene units linked in an ortho arrangement, leading to unique helical structures. rsc.org The synthesis of these polymers is a significant challenge, and aryne polymerization offers a direct route, although controlling the molecular weight remains an area of active research. rsc.org

Furthermore, the synthesis of various PAHs often relies on annulation strategies, where new rings are fused onto an existing aromatic core. uhmreactiondynamics.orgnih.gov While specific examples detailing the direct conversion of this compound to a larger, well-defined PAH are not extensively documented in the provided results, the general principles of PAH synthesis, such as phenyl-addition/dehydrocyclization or Friedel-Crafts reactions, highlight the potential of functionalized naphthalenes as key starting materials. uhmreactiondynamics.orgnih.gov

The generation of naphthyne intermediates from precursors like 6,7-dibutyl-2-silyl-3-iodonaphthalene provides a direct pathway to oligo- and poly(ortho-naphthalenes). rsc.orgrsc.org Naphthynes are highly reactive species that can undergo rapid oligomerization or polymerization. The process is typically initiated by a fluoride (B91410) source that removes the silyl (B83357) group and triggers the elimination of the adjacent halogen to form the aryne. rsc.org

Research has shown that when 6,7-dibutyl-2-naphthyne is generated, it can be trapped by furan (B31954) to form a [2.2.1]oxabicyclic alkene, confirming the intermediate's existence. rsc.orgrsc.org In the absence of a trapping agent, these intermediates can react with each other. A copper-mediated aryne polymerization of a dibutyl-substituted naphthyne precursor has been shown to yield low molecular weight oligo(ortho-naphthalene)s. rsc.org Interestingly, by adjusting the reaction conditions, such as catalyst loading and temperature, the reaction can be directed towards the selective formation of cyclooligomerization products like trinaphthalene. rsc.orgrsc.org

Table 1: Products from 6,7-Dibutyl-2-Naphthyne Intermediate

| Product Type | Description | Synthesis Method |

|---|---|---|

| Trapped Adduct | [2.2.1]oxabicyclic alkene | Generation of naphthyne in the presence of furan. rsc.orgrsc.org |

| Oligomer | Low molecular weight oligo(ortho-naphthalene) | Copper-mediated aryne polymerization. rsc.org |

This table summarizes the different types of products that can be synthesized from the 6,7-dibutyl-2-naphthyne intermediate based on the reaction conditions.

Dibutylnaphthalene derivatives can be incorporated into functional polymer architectures to impart specific properties. For example, dibutylnaphthalene sulfonic acid (DBNSA) has been used as a dopant for conducting polymers like polyaniline (PANI). jlu.edu.cnresearchgate.net In this role, the sulfonic acid group protonates the PANI backbone, inducing conductivity, while the bulky dibutylnaphthalene moiety helps to improve the polymer's processability and solubility in organic solvents. researchgate.netresearchgate.net

The integration of DBNSA into PANI creates a material where the dopant anion influences several properties, including conductivity, mechanical flexibility, and thermal stability. researchgate.net The large, flexible dibutylnaphthalene group can act as a plasticizer, lowering the glass transition temperature of the resulting doped polyaniline and making it less brittle. researchgate.net This approach allows for the creation of solution-processable conducting polymer films and blends, which are essential for applications in electronics, such as antistatic coatings, sensors, and components for energy storage devices. researchgate.netresearchgate.net

Role in Surfactant Science and Interfacial Engineering

The amphiphilic nature of sulfonated dibutylnaphthalene derivatives makes them highly effective surfactants, playing a crucial role in various industrial processes that rely on the control of interfacial properties.

Sodium dibutylnaphthalene sulfonate is a prominent anionic surfactant synthesized from naphthalene. ligninchina.comgreenagrochem.comgreenagrochem.com The synthesis process typically involves two main steps: alkylation and sulfonation, followed by neutralization. ligninchina.com In a common industrial method, naphthalene is reacted with butanol in the presence of a strong acid like oleum (B3057394) (fuming sulfuric acid). ligninchina.comgoogle.com The acid acts as both a catalyst for the Friedel-Crafts alkylation reaction, which attaches the butyl groups to the naphthalene ring, and as the sulfonating agent, which introduces the sulfonic acid group (-SO₃H). ligninchina.com

The final step is neutralization with a base, typically sodium hydroxide (B78521) or sodium carbonate, to form the sodium salt of dibutylnaphthalene sulfonic acid. ligninchina.comgreenagrochem.com The resulting molecule, sodium dibutylnaphthalene sulfonate, possesses a hydrophobic part (the dibutylnaphthalene core) and a hydrophilic part (the anionic sulfonate group), which is the hallmark of a surfactant. greenagrochem.comlignincorp.com This structure allows it to reduce the surface tension between liquids and other substances.

Like other surfactants, sodium dibutylnaphthalene sulfonate molecules in an aqueous solution will self-assemble into spherical structures called micelles above a certain concentration. This concentration is known as the critical micelle concentration (CMC). ligninchina.comnih.gov Below the CMC, the surfactant molecules exist predominantly as individual monomers. Above the CMC, they aggregate with their hydrophobic dibutylnaphthalene tails pointing inwards, creating an oily core, and their hydrophilic sulfonate heads facing outwards into the water.

This micelle formation is a key aspect of their function as detergents and emulsifiers, as the hydrophobic cores can encapsulate nonpolar substances like oils and greases, allowing them to be dispersed in water. greenagrochem.com The CMC is a critical parameter that defines the efficiency of a surfactant. For sodium dibutylnaphthalene sulfonate, the CMC is reported to be in the range of 0.1–1 g/L. ligninchina.com The determination of the CMC can be carried out using various experimental techniques, such as surface tension measurements or fluorescence spectroscopy. nih.gov The formation of micelles leads to a distinct change in the physical properties of the solution, such as surface tension, which plateaus at concentrations above the CMC. chula.ac.th

Table 2: Properties of Sodium Dibutylnaphthalene Sulfonate

| Property | Value/Description | Reference(s) |

|---|---|---|

| Chemical Class | Anionic Surfactant | greenagrochem.com |

| Molecular Formula (Approx.) | C₁₈H₂₃NaO₃S | ligninchina.comlignincorp.com |

| Key Structural Features | Hydrophobic dibutylnaphthalene core, hydrophilic sulfonate head | greenagrochem.comlignincorp.com |

| Critical Micelle Concentration (CMC) | 0.1–1 g/L | ligninchina.com |

This table provides a summary of the key properties of Sodium Dibutylnaphthalene Sulfonate as a surfactant.

Performance as Wetting, Dispersing, and Emulsifying Agents

The functionalization of this compound, particularly through sulfonation to produce sodium dibutylnaphthalene sulfonate (SDNS), unlocks its capabilities as a high-performance surfactant. orgsyn.org This derivative exhibits excellent wetting, dispersing, and emulsifying properties, making it valuable across numerous industrial sectors. orgsyn.org The efficacy of SDNS stems from its amphiphilic molecular structure, which consists of a hydrophobic (water-repelling) dibutyl-naphthalene component and a hydrophilic (water-attracting) sulfonate group. nih.govnih.gov This dual nature allows the molecule to reduce the surface tension at the interface between different substances, such as oil and water or solids and liquids. nih.govclearsynth.com

As a wetting agent , SDNS lowers the surface tension of liquids, allowing them to spread more uniformly and penetrate materials more effectively. mdpi.com This is particularly useful in the textile industry, where it ensures the even absorption of dyes and finishing agents, preventing patchy coloration and facilitating the uniform application of coatings. mdpi.comrsc.org In agriculture, it is incorporated into pesticide and herbicide formulations to improve their distribution and absorption on plant surfaces, which can be naturally water-repellent. orgsyn.orgacs.org

As a dispersing agent , SDNS prevents the clumping or aggregation of solid particles within a liquid medium. nih.govacs.org It achieves this by adsorbing onto the surface of particles, creating a stabilizing barrier that inhibits sedimentation and ensures the mixture remains homogeneous. nih.gov This property is critical in the manufacturing of paints, inks, and dyes, where it helps to keep pigments evenly distributed for consistent color and smooth application. orgsyn.org

As an emulsifying agent , SDNS facilitates the mixing of two immiscible liquids, such as oil and water, to form a stable emulsion. nih.govresearchgate.net The hydrophobic part of the SDNS molecule interacts with the oil phase, while the hydrophilic part associates with the water phase, creating a protective layer around the dispersed droplets that prevents them from coalescing. nih.govresearchgate.net This is applied in the production of synthetic rubber, industrial cleaners, and personal care products like lotions and creams. rsc.orgresearchgate.net

The table below summarizes the key surfactant properties of Sodium Dibutylnaphthalene Sulfonate.

| Property | Description | Key Applications |

| Wetting | Reduces surface tension, allowing liquids to spread and penetrate solids. mdpi.com | Textiles (dyeing, finishing) mdpi.com, Agriculture (pesticide sprays) acs.org, Industrial & Household Cleaners orgsyn.org |

| Dispersing | Prevents aggregation of solid particles in a liquid, ensuring homogeneity. nih.gov | Paints & Coatings orgsyn.org, Inks orgsyn.org, Dyes rsc.org, Agriculture (wettable powders) rsc.org |

| Emulsifying | Stabilizes mixtures of immiscible liquids (e.g., oil and water). nih.gov | Synthetic Rubber Production researchgate.net, Industrial Cleaners nih.gov, Personal Care Products rsc.org, Pesticide Formulations nih.gov |

This table is generated based on data from the text.

Applications in Modifying Adsorbent Materials, such as Activated Carbon

While direct modification by this compound is not a common practice, related research exists where other dibutyl compounds are the target of adsorption by activated carbon. For instance, activated carbon derived from phoenix leaves has been studied for its efficiency in adsorbing dibutyl phthalate (B1215562) from aqueous solutions. In other areas, such as concrete technology, sacrificial agents are used to treat fly ash (an adsorbent material) to prevent it from adsorbing essential air-entrainment admixtures. google.com However, these examples represent a different context from using this compound to actively modify the surface properties of an adsorbent like activated carbon.

Contribution to Enhanced Oil Recovery (EOR) Formulations

In the petroleum industry, derivatives of dibutylnaphthalene, specifically sodium dibutylnaphthalene sulfonate (SDNS), are utilized in Enhanced Oil Recovery (EOR) operations. orgsyn.org EOR refers to techniques for increasing the amount of crude oil that can be extracted from an oil field after the primary and secondary recovery phases. The primary role of SDNS in this context is to function as a surfactant that reduces the interfacial tension (IFT) between oil and water within the reservoir rock. orgsyn.org

By significantly lowering this tension, the surfactant helps to mobilize residual oil that is trapped in the porous media of the rock by capillary forces. orgsyn.org SDNS can be a component of complex chemical formulations, such as alkaline-surfactant-polymer (ASP) or alkaline-surfactant-foam (ASF) flooding solutions. mdpi.com In these mixtures, the alkali helps to generate soaps in-situ from the crude oil, further reducing IFT, while the surfactant (SDNS) improves the displacement of oil. The addition of gas can create foam, which improves the sweep efficiency of the flood by reducing the mobility of the injected fluid and diverting it to less permeable, oil-rich zones. mdpi.com The effectiveness of SDNS as an oil-displacing agent makes it a contributor to advanced EOR strategies designed to maximize hydrocarbon extraction. researchgate.net

Potential in Optoelectronic and Sensing Materials

The rigid, planar, and aromatic structure of the naphthalene core makes this compound and its isomers and derivatives promising candidates for the development of advanced materials for optoelectronic and sensing applications. Research in this area often focuses on creating larger, functional π-conjugated systems where the naphthalene unit serves as a key building block. nih.gov

Naphthalene diimides (NDIs) that are N-alkylated with chains like butyl are extensively studied as n-type organic semiconductors. rsc.org These materials are valued for their high chemical stability and electron mobility, making them suitable for use in Organic Field-Effect Transistors (OFETs), organic photovoltaics (OPVs), and sensors. rsc.org While much of this research has centered on the 1,4,5,8-naphthalene core, the principles of tuning electronic properties via alkyl substitution are broadly applicable.

More directly relevant, research into aryne chemistry has demonstrated a method to synthesize a 6,7-dibutyl-substituted 2-naphthyne intermediate. Such intermediates are highly valuable for building complex aromatic structures, including oligo- and poly(o-arylene)s, which adopt helical conformations, and extended aromatic molecules like trinaphthalenes. rsc.org These larger structures are of significant interest for applications in discotic liquid crystals and as monomers for Covalent Organic Frameworks (COFs).

Furthermore, naphthalene derivatives with electron-donating and electron-accepting groups at different positions (a "push-pull" structure) are investigated as functional dyes. nih.gov These molecules can exhibit interesting optical properties, and analogs are being explored for their ability to label specific protein aggregates, highlighting their potential in advanced bio-sensing applications. nih.gov

The table below outlines the potential applications of various naphthalene derivatives in advanced materials.

| Application Area | Relevant Naphthalene Derivative | Investigated Property/Function |

| Organic Electronics (OFETs, OPVs) | N,N'-dialkylated Naphthalene Diimides (NDIs) rsc.org | n-type semiconductivity, electron mobility. rsc.org |

| Functional Aromatic Systems | 6,7-Dibutyl-2-naphthyne Intermediate | Precursor for poly(ortho-phenylene)s, trinaphthalenes. rsc.org |

| Liquid Crystals / COFs | Cyclic Hexabutyltrinaphthylene | Discotic liquid crystal properties, monomer for frameworks. |

| Bio-Sensing | 2,6-Disubstituted "Push-Pull" Naphthalenes nih.gov | Dye with potential for labeling protein aggregates. nih.gov |

This table is generated based on data from the text.

Computational and Theoretical Investigations of 2,7 Dibutylnaphthalene

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental in elucidating the electronic structure and energetics of 2,7-dibutylnaphthalene. These computational methods, rooted in the principles of quantum mechanics, provide insights into molecular properties that are often difficult or impossible to obtain through experimental means alone. nih.gov Ab initio and Density Functional Theory (DFT) are the primary tools employed for these investigations.

The electronic properties of naphthalene (B1677914) derivatives are significantly influenced by the nature and position of substituents on the aromatic core. researchgate.net For this compound, the butyl groups, being electron-donating, are expected to modulate the electron density distribution across the naphthalene ring system. This, in turn, affects the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

A hypothetical representation of the calculated electronic properties of this compound, based on typical values for alkylated naphthalenes, is presented in the table below.

| Property | Calculated Value | Method/Basis Set |

| HOMO Energy | -5.85 eV | DFT/B3LYP/6-311G |

| LUMO Energy | -1.10 eV | DFT/B3LYP/6-311G |

| HOMO-LUMO Gap | 4.75 eV | DFT/B3LYP/6-311G |

| Ionization Potential | 7.50 eV | DFT/B3LYP/6-311G |

| Electron Affinity | 0.20 eV | DFT/B3LYP/6-311G |

| Dipole Moment | ~0 D | DFT/B3LYP/6-311G |

Note: The data in this table is illustrative and represents expected values based on computational studies of similar alkylated naphthalenes. Specific experimental or calculated values for this compound may vary.

The energetics of this compound, including its heat of formation and bond dissociation energies, can also be computed. These calculations are crucial for understanding the molecule's stability and the thermodynamics of its reactions.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Regioselectivity

Density Functional Theory (DFT) is a powerful computational tool for investigating the reaction mechanisms and regioselectivity of chemical transformations involving this compound. researchgate.net A key area of interest is the study of electrophilic aromatic substitution reactions, which are characteristic of naphthalene and its derivatives.

The presence of two electron-donating butyl groups at the 2 and 7 positions of the naphthalene ring activates the aromatic system towards electrophilic attack. However, these substituents also direct the incoming electrophile to specific positions. DFT calculations can be employed to model the transition states and intermediates of such reactions, thereby predicting the most likely substitution patterns.

For this compound, the positions ortho and para to the butyl groups (i.e., positions 1, 3, 6, and 8) are expected to be electronically enriched. DFT calculations would likely predict that electrophilic attack is most favorable at the 1, 3, 6, and 8 positions due to the stabilizing effect of the adjacent butyl groups on the resulting carbocation intermediates (arenium ions). The relative energies of the transition states leading to substitution at each of these positions can be calculated to determine the precise regioselectivity.

The table below illustrates the hypothetical relative activation energies for the nitration of this compound at different positions, as could be predicted by DFT calculations.

| Position of Electrophilic Attack | Relative Activation Energy (kcal/mol) | Predicted Major Product(s) |

| 1 | 0 | Yes |

| 3 | +1.5 | Minor |

| 4 | +5.0 | No |

| 6 | 0 | Yes |

| 8 | +1.5 | Minor |

Note: This data is illustrative and based on general principles of electrophilic aromatic substitution on alkylated naphthalenes. Actual computational results may differ.

Furthermore, DFT can be used to explore other reaction pathways, such as oxidation, hydrogenation, and functionalization of the butyl chains. These studies provide valuable insights into the chemical behavior of this compound and can guide the design of synthetic routes to its derivatives.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The conformational flexibility of the two butyl groups in this compound is a key determinant of its physical properties and intermolecular interactions. Molecular modeling and molecular dynamics (MD) simulations are indispensable tools for exploring the conformational landscape of this molecule. nih.govunram.ac.id

The butyl chains can adopt various conformations due to rotation around the C-C single bonds. These conformations range from extended, linear arrangements to more compact, folded structures. The relative energies of these conformers can be calculated using molecular mechanics force fields or more accurate quantum chemical methods. Benchmark studies on long n-alkane chains provide a basis for understanding the energetic penalties associated with different dihedral angles. chemrxiv.org

Molecular dynamics simulations can provide a more dynamic picture of the conformational behavior of this compound over time. By simulating the motion of the atoms at a given temperature, MD can reveal the preferred conformations and the rates of interconversion between them. These simulations can be performed in the gas phase or in the presence of a solvent to mimic different environments.

The results of a conformational analysis can be summarized in a potential energy surface, which maps the energy of the molecule as a function of one or more dihedral angles. For this compound, a key aspect to investigate would be the potential for intramolecular interactions between the two butyl chains, although their separation at the 2 and 7 positions makes this less likely than in more proximate isomers.

The following table presents a hypothetical summary of the low-energy conformers of a single butyl group attached to a naphthalene core, which would be relevant to the conformational analysis of this compound.

| Conformer | Dihedral Angle (Naphthyl-Cα-Cβ-Cγ) | Relative Energy (kcal/mol) |

| Anti | ~180° | 0 |

| Gauche (+) | ~+60° | +0.9 |

| Gauche (-) | ~-60° | +0.9 |

Note: This data is illustrative and based on the known conformational preferences of n-butane. The naphthalene core will influence these energies.

Prediction of Spectroscopic Properties through Theoretical Calculations

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic properties of this compound, including its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra.

NMR Spectroscopy: The chemical shifts of the ¹H and ¹³C nuclei in this compound can be calculated using methods such as Gauge-Including Atomic Orbital (GIAO) within a DFT framework. These calculations provide theoretical spectra that can be compared with experimental data to aid in the assignment of peaks and the structural elucidation of the molecule and its derivatives. Theoretical calculations for substituted naphthols have shown good agreement with experimental NMR data. updatepublishing.com

Infrared Spectroscopy: The vibrational frequencies and intensities of this compound can be computed to generate a theoretical IR spectrum. This is typically done by calculating the second derivatives of the energy with respect to the atomic positions. The calculated spectrum can help in the identification of characteristic vibrational modes, such as the C-H stretching of the aromatic and aliphatic protons, and the skeletal vibrations of the naphthalene ring. Theoretical studies on naphthalene and its derivatives have demonstrated the utility of this approach. mdpi.comscilit.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths of molecules, which correspond to the absorption bands in a UV-Vis spectrum. For this compound, these calculations can predict the wavelengths of maximum absorption (λmax) and provide insights into the nature of the electronic transitions (e.g., π → π*). The electron-donating butyl groups are expected to cause a slight red-shift (shift to longer wavelengths) in the absorption bands compared to unsubstituted naphthalene.

The table below provides a hypothetical prediction of key spectroscopic data for this compound.

| Spectroscopic Data | Predicted Value |

| ¹H NMR Chemical Shift (Aromatic H) | 7.2 - 7.8 ppm |

| ¹³C NMR Chemical Shift (Aromatic C) | 125 - 135 ppm |

| IR Stretching Frequency (Aromatic C-H) | ~3050 cm⁻¹ |

| IR Stretching Frequency (Aliphatic C-H) | 2850 - 2960 cm⁻¹ |

| UV-Vis λmax | ~225 nm, ~280 nm, ~320 nm |

Note: This data is illustrative and based on typical spectroscopic values for alkylated naphthalenes.

Theoretical Insights into Structure-Reactivity Relationships of Alkylated Naphthalenes

Theoretical calculations provide a powerful framework for understanding the structure-reactivity relationships of alkylated naphthalenes, including this compound. drugdesign.org By systematically varying the position and nature of the alkyl substituents and calculating their effects on various molecular properties, it is possible to establish quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). nih.govnih.govbirmingham.ac.uk

For this compound, theoretical studies can correlate its structural features with its chemical reactivity. For instance, the calculated electron density distribution can explain the regioselectivity of electrophilic substitution reactions, as discussed in section 5.2. The energies of the frontier molecular orbitals (HOMO and LUMO) can be used as descriptors of the molecule's ability to donate or accept electrons, which is relevant to its behavior in charge-transfer complexes and redox reactions.

Furthermore, theoretical calculations can be used to predict physical properties such as boiling point, viscosity, and solubility. These properties are influenced by intermolecular forces, which in turn depend on the molecule's size, shape, and polarity. By calculating properties such as the solvent-accessible surface area and the dipole moment, it is possible to develop models that predict the macroscopic behavior of this compound.

The table below presents a hypothetical structure-reactivity relationship for the nitration of different dibutylnaphthalene isomers, highlighting the influence of the substituent positions.

| Dibutylnaphthalene Isomer | Predicted Relative Reactivity | Key Reactivity Descriptors |

| 1,5-Dibutylnaphthalene | Moderate | Steric hindrance at peri positions |

| 2,6-Dibutylnaphthalene | High | Activation of alpha positions |

| This compound | High | Activation of alpha positions |

| 1,8-Dibutylnaphthalene | Low | Significant steric hindrance |

Note: This data is illustrative and based on general principles of aromatic reactivity.

These theoretical insights are crucial for the rational design of novel materials and for understanding the environmental fate and biological activity of alkylated naphthalenes.

Advanced Analytical and Spectroscopic Characterization of 2,7 Dibutylnaphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules like 2,7-dibutylnaphthalene. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.

¹H and ¹³C NMR for Chemical Shift and Multiplicity Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental one-dimensional techniques that provide information about the chemical environment and connectivity of atoms within the this compound molecule.

In the ¹H NMR spectrum of a related naphthalene (B1677914) derivative, specific chemical shifts (δ) and coupling patterns are observed. For instance, aromatic protons typically resonate in the downfield region, while the protons of the butyl chains appear at higher field. rsc.org The integration of these signals corresponds to the number of protons in a given environment.

Similarly, the ¹³C NMR spectrum reveals the chemical shifts of each unique carbon atom. rsc.org The carbon atoms of the naphthalene core and the butyl substituents will have distinct resonances, providing a carbon "fingerprint" of the molecule.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

|---|---|---|

| Naphthalene H-1, H-8 | 7.80 (d) | 128.5 |

| Naphthalene H-3, H-6 | 7.30 (dd) | 126.0 |

| Naphthalene H-4, H-5 | 7.70 (d) | 127.8 |

| Naphthalene C-2, C-7 | - | 138.0 |

| Naphthalene C-4a, C-8a | - | 133.5 |

| Naphthalene C-1, C-8 | - | 128.5 |

| Naphthalene C-3, C-6 | - | 126.0 |

| Naphthalene C-4, C-5 | - | 127.8 |

| Butyl CH₂ (α) | 2.75 (t) | 35.0 |

| Butyl CH₂ (β) | 1.70 (m) | 33.0 |

| Butyl CH₂ (γ) | 1.40 (m) | 22.5 |

| Butyl CH₃ (δ) | 0.95 (t) | 14.0 |

Note: This table presents hypothetical data for illustrative purposes. Actual chemical shifts may vary based on solvent and experimental conditions.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show correlations between adjacent protons within the butyl chains and between neighboring aromatic protons on the naphthalene ring. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC identifies direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). sdsu.eduyoutube.com This technique is invaluable for assigning the signals in the ¹H and ¹³C spectra to specific atoms in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range (typically 2-3 bond) correlations between protons and carbons. sdsu.eduyoutube.com This is particularly useful for connecting the butyl substituents to the naphthalene core by showing correlations between the α-protons of the butyl groups and the C-2 and C-7 carbons of the naphthalene ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. It also provides information about the fragmentation patterns, which can aid in structural elucidation. rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing a wide range of organic molecules. nih.gov In ESI-MS, the this compound molecule would typically be protonated to form the [M+H]⁺ ion. HRMS analysis of this ion would provide a highly accurate mass measurement, allowing for the unambiguous determination of its elemental formula. rsc.orgnih.gov

Matrix-Assisted Laser Desorption/Ionization – Time of Flight (MALDI-TOF) for Oligomer Analysis

Matrix-Assisted Laser Desorption/Ionization – Time of Flight (MALDI-TOF) mass spectrometry is a powerful technique for the analysis of large molecules and oligomers. nih.gov While this compound itself is not an oligomer, this technique could be employed to study potential oligomeric structures formed from derivatives of this compound. nih.govresearchgate.net MALDI-TOF provides molecular weight information for each component in a mixture of oligomers.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy : The IR spectrum of this compound would exhibit characteristic absorption bands for C-H stretching vibrations of the aromatic ring and the aliphatic butyl chains. Aromatic C=C stretching vibrations would also be present. The absence of certain bands, such as a broad O-H stretch, would confirm the absence of hydroxyl functional groups. nih.govnist.gov

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.netjkps.or.kr The Raman spectrum of this compound would also show bands corresponding to aromatic and aliphatic C-H stretching, as well as the characteristic ring vibrations of the naphthalene core.

X-ray Diffraction (XRD) for Crystalline Structure and Morphology Analysis

| Parameter | Information Gained from XRD |

| Diffraction Angles (2θ) | Provides information about the spacing between crystal lattice planes (d-spacing). |

| Peak Intensities | Relates to the arrangement of atoms within the crystal lattice. |

| Peak Broadening | Can indicate crystallite size and the presence of lattice strain. |

| Space Group | Describes the symmetry of the crystal lattice. |

This table is illustrative and based on the general application of XRD to organic compounds.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatography is an essential tool for separating and analyzing complex mixtures. For a compound like this compound, which may be synthesized along with other isomers, chromatographic techniques are vital for ensuring purity and for the specific identification of the 2,7-isomer.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used for the separation and identification of volatile and semi-volatile organic compounds. In the context of this compound, a sample would be vaporized and passed through a long, thin capillary column. The separation of different components is based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint.

GC-MS is particularly useful for distinguishing between different isomers of dibutylnaphthalene, as they would likely have slightly different retention times. For example, a study on dimethylnaphthalene (DMN) isomers demonstrated the effective separation and identification of various isomers, including 2,7-DMN, using GC-MS. researchgate.net Similarly, GC-MS has been used for the analysis of naphthalene and its derivatives in various matrices. nih.govresearchgate.net The NIST Chemistry WebBook provides mass spectral data for naphthalene, which serves as a reference for its identification. nist.govnist.gov

| Parameter | Information Gained from GC-MS |

| Retention Time | The time it takes for a compound to travel through the GC column, used for identification. |

| Mass Spectrum | A pattern of ion fragments that is unique to a specific compound, confirming its identity. |

| Peak Area | Proportional to the concentration of the compound in the sample, used for quantification. |

This table is illustrative and based on the general application of GC-MS to organic compounds.

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are powerful techniques for the separation, identification, and quantification of compounds in a liquid mobile phase. These methods are particularly suitable for compounds that are not easily volatilized, or for preparative separations.

For the analysis of this compound, a solution of the sample would be injected into a column packed with a solid adsorbent material (stationary phase). A liquid solvent (mobile phase) is then pumped through the column at high pressure. The separation of components is based on their differential partitioning between the stationary and mobile phases. A detector at the end of the column measures the concentration of each eluting component.

HPLC and UHPLC are effective for the separation of isomers. For instance, a reverse-phase HPLC method has been developed for the analysis of sodium dibutylnaphthalene-2-sulphonate, a related compound. sielc.com This method can be adapted for fast UPLC applications. sielc.com Similarly, HPLC methods are used for the separation of other complex mixtures, such as phthalate (B1215562) isomers. thermofisher.com

| Parameter | Information Gained from HPLC/UHPLC |

| Retention Time | The time at which a specific compound elutes from the column, used for identification. |

| Peak Area/Height | Proportional to the concentration of the compound, used for quantification. |

| Resolution | The degree of separation between adjacent peaks, indicating the purity of the isolated compound. |

This table is illustrative and based on the general application of HPLC/UHPLC to organic compounds.

Thermal Analysis (Thermogravimetric Analysis, Differential Scanning Calorimetry) for Material Stability

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two common methods that would be valuable in characterizing the thermal stability of this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. This technique can determine the temperature at which the compound begins to decompose, providing information about its thermal stability. For polymers derived from related compounds, TGA has been used to establish stability series. researchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference. DSC can detect phase transitions, such as melting and boiling points, as well as glass transitions. This information is crucial for understanding the material's behavior at different temperatures.

| Technique | Parameter Measured | Information Gained |

| TGA | Mass change vs. Temperature | Decomposition temperature, thermal stability |

| DSC | Heat flow vs. Temperature | Melting point, boiling point, glass transition temperature, heat of fusion |

This table is illustrative and based on the general application of thermal analysis to organic compounds.

Electron Microscopy (SEM, TEM) for Morphological and Nanostructural Characterization

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provide high-resolution images of a material's surface and internal structure, respectively.

Scanning Electron Microscopy (SEM) scans a focused beam of electrons over a sample's surface to create an image. SEM provides detailed information about the surface topography and morphology of the this compound crystals or particles.

Transmission Electron Microscopy (TEM) passes a beam of electrons through an ultra-thin slice of the sample. TEM can reveal the internal structure, including any nanostructural features, of the material.

While specific SEM or TEM studies on this compound are not widely published, these techniques are routinely applied to characterize the morphology of crystalline organic materials. For instance, the morphology of naphthalene crystals has been studied, and electron microscopy would provide even greater detail. researchgate.net In the broader context of materials science, SEM and TEM are indispensable for understanding the relationship between a material's structure and its properties.

| Technique | Imaging Principle | Information Gained |

| SEM | Scans surface with an electron beam | Surface topography, morphology, particle size and shape |

| TEM | Transmits electrons through a thin sample | Internal structure, crystallographic information, nanostructure |

This table is illustrative and based on the general application of electron microscopy to organic materials.

Future Prospects and Emerging Research Frontiers for 2,7 Dibutylnaphthalene Chemistry

Sustainable and Green Synthesis Routes for Dialkylnaphthalenes

The chemical industry is increasingly shifting towards sustainable practices, and the synthesis of dialkylnaphthalenes is no exception. Green chemistry principles are being applied to develop more environmentally friendly routes that minimize waste, reduce energy consumption, and utilize renewable resources. researchgate.netchemanager-online.com Key areas of development include the use of solid acid catalysts to replace traditional, more hazardous catalysts like AlCl₃ and HF. acs.org

Zeolites, such as H-mordenite, have been extensively studied for the shape-selective alkylation of naphthalene (B1677914). scispace.comdntb.gov.ua These materials offer advantages like reusability and the ability to control the formation of specific isomers, such as the desirable 2,6-dialkylnaphthalene. scispace.com Research is also exploring the use of microwave-assisted synthesis, which can lead to higher reaction rates and selectivities compared to conventional heating methods. researchgate.net The development of bio-based solvents and the use of renewable feedstocks are other crucial aspects of creating fully sustainable synthesis pathways for dialkylnaphthalenes. chemanager-online.comespublisher.com

Table 1: Comparison of Catalytic Systems for Green Synthesis of Dialkylnaphthalenes

| Catalyst System | Advantages | Challenges | Key Research Findings |

|---|---|---|---|

| Zeolites (e.g., H-mordenite) | High shape-selectivity, reusable, environmentally benign. scispace.comdntb.gov.ua | Susceptible to deactivation by coke formation. researchgate.net | Can achieve high selectivity for specific isomers like 2,6-dialkylnaphthalene. scispace.com |

| Ionic Liquids | Low volatility, tunable properties, can be recycled. acs.org | Cost, potential toxicity of some ionic liquids. | Effective for Friedel-Crafts alkylation under milder conditions. acs.org |

| Mesoporous Solid Acids | High surface area, stable, highly active and selective. researchgate.netscispace.com | Complex synthesis procedures. | UDCaT-4 shows high stability and selectivity in vapor-phase isopropylation. researchgate.netscispace.com |

| Microwave-Assisted Synthesis | Rapid heating, increased reaction rates, high selectivity. researchgate.net | Scalability can be a challenge. | Achieved high conversion and selectivity in di-tert-butylation of naphthalene. researchgate.net |

Development of Novel Catalytic Systems for Precise Functionalization

Achieving precise control over the functionalization of the naphthalene core is critical for tailoring the properties of 2,7-dibutylnaphthalene for specific applications. Research is focused on developing novel catalytic systems that offer high regioselectivity, allowing for the introduction of functional groups at specific positions on the aromatic ring.

The design of shape-selective catalysts, particularly zeolites, remains a major research frontier. researchgate.netacs.org By carefully tuning the pore size and acid site distribution within the zeolite framework, it is possible to direct the alkylation reaction to favor the formation of the 2,7-isomer over other isomers. acs.org Beyond zeolites, novel catalysts such as mesoporous solid acids and immobilized metal complexes are being investigated. researchgate.netscispace.com For instance, the UDCaT-4 catalyst, a combination of persulfated alumina (B75360) and zirconia with mesoporous silica, has demonstrated exceptional activity and stability for naphthalene alkylation. scispace.com Another approach involves the transalkylation of methylnaphthalenes with C10 aromatics over metal-modified zeolites to produce specific dimethylnaphthalene isomers. acs.org These advanced catalytic systems are crucial for synthesizing structurally pure dialkylnaphthalenes, including this compound, which is essential for its use in high-performance materials.

Exploration of this compound in Supramolecular Chemistry and Self-Assembly

The rigid, planar structure of the naphthalene core, combined with the flexible butyl side chains, makes this compound an attractive building block for supramolecular chemistry and self-assembly. The specific 2,7-substitution pattern provides a convergent geometry that can be exploited to construct complex, well-defined molecular architectures. orgsyn.org

Researchers are exploring the use of 2,7-disubstituted naphthalenes as spacers and building blocks for creating macrocycles, cyclophanes, and other supramolecular structures. orgsyn.org These assemblies can exhibit unique host-guest properties, encapsulating smaller molecules or ions within their cavities. The self-assembly of dialkylnaphthalene derivatives can also lead to the formation of ordered structures like liquid crystals or crystalline fibers, driven by non-covalent interactions such as π-π stacking and van der Waals forces. researchgate.netresearchgate.net The length and nature of the alkyl chains play a crucial role in determining the packing and final properties of these self-assembled materials. researchgate.net The study of how this compound and its derivatives self-assemble is key to unlocking their potential in areas like molecular recognition, sensing, and advanced functional materials. researchgate.net

Advanced Materials Integration, including Hybrid and Composite Systems

The unique properties of this compound make it a promising candidate for integration into advanced materials, including polymers, hybrid systems, and composites. Its incorporation can enhance thermal stability, modify electronic properties, and introduce new functionalities.

In polymer science, dialkylnaphthalenes can be used as monomers or additives. For example, naphthalene-based polymers like poly(ethylene naphthalate) (PEN), derived from a related naphthalene dicarboxylate, exhibit superior barrier properties and thermal stability compared to conventional polyesters. The dibutyl substitution could offer improved processability and solubility. Furthermore, functionalized this compound derivatives can serve as building blocks for high-performance organic electronic materials, such as those used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). mdpi.com

The creation of hybrid and composite materials represents another exciting frontier. Integrating this compound-based molecules with inorganic nanoparticles or conductive polymers can lead to materials with synergistic properties. um.edu.my For instance, incorporating these molecules into metal-organic frameworks (MOFs) could create materials with tailored porosity and functionality for applications in gas storage or catalysis. The development of such advanced materials relies on understanding the interfacial interactions between the organic this compound component and the inorganic or polymeric matrix.

Table 2: Potential Applications of this compound in Advanced Materials

| Material Type | Potential Role of this compound | Desired Properties |

|---|---|---|

| High-Performance Polymers | Monomer or additive | Enhanced thermal stability, improved mechanical properties, better processability. |

| Organic Electronics | Building block for organic semiconductors | High charge carrier mobility, good solubility, air stability. mdpi.com |

| Hybrid Materials (e.g., MOFs) | Organic linker | Tailored porosity, specific catalytic activity, enhanced stability. |

| Composite Materials | Dispersant or matrix modifier | Improved compatibility between components, enhanced thermal and mechanical properties. um.edu.my |

Synergistic Approaches Combining Synthesis, Characterization, and Computational Design

The future of research into this compound chemistry will increasingly rely on a synergistic approach that integrates synthetic chemistry, advanced characterization techniques, and powerful computational modeling. This combination allows for a more rational and efficient design of new materials and processes. google.com

Computational design, using methods like density functional theory (DFT) and molecular dynamics (MD), can predict the properties of different dialkylnaphthalene isomers and their behavior in various applications. acs.org For example, computational studies can help identify the most stable conformations, predict electronic properties, and model the interactions within a crystal lattice or at a catalyst's active site. acs.org This theoretical insight can guide synthetic chemists in targeting the most promising molecular structures and reaction conditions.

Advanced characterization techniques, such as single-crystal X-ray diffraction, solid-state NMR, and various spectroscopic and microscopic methods, are essential for validating the computational models and providing a detailed understanding of the synthesized materials. mdpi.com By combining these three pillars—synthesis, characterization, and computation—researchers can accelerate the discovery and development of new applications for this compound, from novel catalysts to next-generation electronic materials. biorxiv.orgnih.govnih.gov

Q & A

Q. Table 1. Risk of Bias Criteria for Toxicological Studies (Adapted from )

| Parameter | Experimental Animal Studies | Human Studies |

|---|---|---|

| Randomization | Yes/No | Yes/No |